molecular formula C15H11ClN2OS B1386188 N-1,3-Benzothiazol-2-yl-2-chloro-2-phenylacetamide CAS No. 1094712-46-5

N-1,3-Benzothiazol-2-yl-2-chloro-2-phenylacetamide

Cat. No. B1386188
CAS RN: 1094712-46-5
M. Wt: 302.8 g/mol
InChI Key: BRIYPAAWPVVJSI-UHFFFAOYSA-N
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Description

N-1,3-Benzothiazol-2-yl-2-chloro-2-phenylacetamide, commonly referred to as BCP, is a chemical compound that has been studied extensively in the scientific community. It has been used in a variety of laboratory experiments, as well as in clinical studies, due to its wide range of applications. BCP is a synthetic compound that is composed of several different elements, including nitrogen, carbon, chlorine, and sulfur. It has a molecular weight of 183.6 g/mol and is a colorless solid at room temperature.

Scientific Research Applications

Metabolic Stability Improvement

One application involves the investigation of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. A study by Stec et al. (2011) focused on improving the metabolic stability of such inhibitors, using N-1,3-Benzothiazol-2-yl-2-chloro-2-phenylacetamide analogues to address deacetylation issues observed with previous compounds. This research is crucial for developing more stable and efficacious drugs targeting cancer and other diseases where PI3K/mTOR pathways play a significant role Stec et al., 2011.

Synthetic Utility in Heterocyclic Chemistry

The compound has been used as a building block in synthetic chemistry, particularly in the synthesis of fused thiazolo[3,2-a]pyrimidinones. Janardhan et al. (2014) highlighted its role as a doubly electrophilic building block, demonstrating its versatility in heterocyclic synthesis. This application underscores its importance in developing new chemical entities with potential pharmacological activities Janardhan et al., 2014.

Potential Antitumor Activity

Research by Yurttaş et al. (2015) explored the antitumor activity of N-1,3-Benzothiazol-2-yl-2-chloro-2-phenylacetamide derivatives, identifying compounds with considerable anticancer activity against various cancer cell lines. This discovery opens avenues for further investigations into benzothiazole derivatives as antitumor agents, potentially leading to new treatments for cancer Yurttaş et al., 2015.

Pharmacological Activities

Another study by Hunasnalkar et al. (2010) on substituted benzothiazoles revealed a range of pharmacological activities, including anti-inflammatory and anti-bacterial properties. The research highlights the therapeutic potential of benzothiazole derivatives, including those synthesized from N-1,3-Benzothiazol-2-yl-2-chloro-2-phenylacetamide, in treating various conditions Hunasnalkar et al., 2010.

Anticonvulsant Properties

Research into indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide, such as those derived from N-1,3-Benzothiazol-2-yl-2-chloro-2-phenylacetamide, has shown promising anticonvulsant activities. Nath et al. (2021) conducted studies to evaluate these derivatives, finding significant efficacy in models used to test anticonvulsant properties. This work suggests potential applications in developing new treatments for epilepsy and other seizure disorders Nath et al., 2021.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-chloro-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c16-13(10-6-2-1-3-7-10)14(19)18-15-17-11-8-4-5-9-12(11)20-15/h1-9,13H,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIYPAAWPVVJSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=NC3=CC=CC=C3S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-1,3-Benzothiazol-2-yl-2-chloro-2-phenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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